1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine
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Overview
Description
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its tetrahydro structure, which means it has four additional hydrogen atoms compared to its fully aromatic counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine typically involves the methylation of a purine precursor. One common method is the alkylation of xanthine derivatives using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of alkylated or acylated purine derivatives.
Scientific Research Applications
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: This compound serves as a model molecule for studying purine metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.
Uniqueness
1,3-Dimethyl-2,3,6,7-tetrahydro-1H-purine is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to fully aromatic purines. This structural difference can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1,3-dimethyl-6,7-dihydro-2H-purine |
InChI |
InChI=1S/C7H12N4/c1-10-3-6-7(9-4-8-6)11(2)5-10/h4H,3,5H2,1-2H3,(H,8,9) |
InChI Key |
QZFKDYPRXYXZBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(N=CN2)N(C1)C |
Origin of Product |
United States |
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